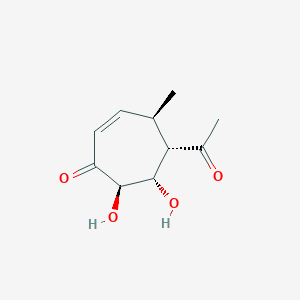
(4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one is a complex organic compound with a unique structure that includes multiple chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cycloheptene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of hydroxyl groups: The hydroxyl groups at positions 6 and 7 can be introduced through hydroboration-oxidation reactions.
Acetylation: The acetyl group at position 5 can be introduced using acetyl chloride in the presence of a base like pyridine.
Methylation: The methyl group at position 4 can be introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group at position 1 to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include halogenated compounds or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups and chiral centers. It can also serve as a model compound for studying metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mécanisme D'action
The mechanism of action of (4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the acetyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one: This compound has a similar structure but includes additional benzyl groups and a diazepanone ring.
SD146: This compound is structurally similar but includes benzimidazole groups.
Uniqueness
(4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one is unique due to its specific arrangement of functional groups and chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
634601-91-5 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-5-acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one |
InChI |
InChI=1S/C10H14O4/c1-5-3-4-7(12)9(13)10(14)8(5)6(2)11/h3-5,8-10,13-14H,1-2H3/t5-,8-,9+,10+/m1/s1 |
Clé InChI |
XUSCSMAUSMQATE-QDLMAJBCSA-N |
SMILES isomérique |
C[C@@H]1C=CC(=O)[C@@H]([C@H]([C@H]1C(=O)C)O)O |
SMILES canonique |
CC1C=CC(=O)C(C(C1C(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















